2-(4-chlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H27ClN6O2 and its molecular weight is 442.95. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methylpropanamide , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for drug design.
Chemical Structure
The structure of the compound can be summarized as follows:
- Core Structure : It features a pyrazole moiety linked to a pyrimidine ring, which is known for its diverse biological activities.
- Functional Groups : The presence of a 4-chlorophenoxy group enhances its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to our target compound have shown promising results against several cancer cell lines:
- MCF7 (breast cancer) : Compounds with similar structures exhibited IC50 values ranging from 0.39 µM to 3.79 µM, indicating potent cytotoxicity .
- NCI-H460 (lung cancer) : A related compound demonstrated an IC50 of 32 µM, suggesting moderate efficacy in inducing autophagy without apoptosis .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Kinases : Certain pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds with structural similarities inhibited CDK2 with IC50 values around 0.98 µM .
- Induction of Apoptosis : Some derivatives have been observed to induce apoptosis in cancer cells through mitochondrial pathways, affecting cellular metabolism and survival .
- Autophagy Modulation : The compound may also modulate autophagy pathways, which are critical for cancer cell survival under stress conditions .
Comparative Biological Activity Table
Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 0.39 | CDK inhibition |
Compound B | NCI-H460 | 32 | Autophagy induction |
Compound C | HepG2 | 0.74 | Apoptosis induction |
Study 1: Anticancer Efficacy
In a recent study by Zheng et al., a derivative structurally related to our target compound was assessed for anticancer activity against various cell lines. The findings highlighted that modifications in the pyrazole moiety significantly influenced cytotoxicity profiles, with some compounds achieving IC50 values as low as 0.28 µM against A549 cells .
Study 2: Inflammation and Pain Management
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that compounds with similar functional groups reduced edema in animal models significantly compared to controls. This suggests potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O2/c1-14-12-15(2)29(28-14)20-13-19(26-16(3)27-20)24-10-11-25-21(30)22(4,5)31-18-8-6-17(23)7-9-18/h6-9,12-13H,10-11H2,1-5H3,(H,25,30)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFROJZRLLZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.